2-(Difluoromethyl)pyrrolidine hydrochloride 2-(Difluoromethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1393541-22-4
VCID: VC8071845
InChI: InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
SMILES: C1CC(NC1)C(F)F.Cl
Molecular Formula: C5H10ClF2N
Molecular Weight: 157.59

2-(Difluoromethyl)pyrrolidine hydrochloride

CAS No.: 1393541-22-4

Cat. No.: VC8071845

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)pyrrolidine hydrochloride - 1393541-22-4

Specification

CAS No. 1393541-22-4
Molecular Formula C5H10ClF2N
Molecular Weight 157.59
IUPAC Name 2-(difluoromethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H
Standard InChI Key RDIHQUJWAQSJNK-UHFFFAOYSA-N
SMILES C1CC(NC1)C(F)F.Cl
Canonical SMILES C1CC(NC1)C(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a saturated nitrogen atom at position 1 and a difluoromethyl (-CF2_2H) group at position 2. The hydrochloride salt form stabilizes the molecule through ionic interactions, improving its solubility in polar solvents . Stereochemistry plays a critical role: the (2S) enantiomer is frequently studied for its biological activity, while the (2R) form is less common due to discontinued availability .

Table 1: Physicochemical Properties of 2-(Difluoromethyl)pyrrolidine Hydrochloride

PropertyValueSource
Molecular FormulaC5H10ClF2N\text{C}_5\text{H}_{10}\text{ClF}_2\text{N}
Molecular Weight157.59 g/mol
Purity≥95% (for enantiopure forms)
SolubilityHigh in water, DMSO, and methanol
Storage Conditions2–8°C, desiccated

Stereochemical Considerations

The (2S) configuration is predominant in pharmacological studies due to its enhanced interaction with chiral biological targets. Computational models suggest that the difluoromethyl group’s electronegativity alters electron density across the pyrrolidine ring, influencing binding affinities .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves two stages: (1) difluoromethylation of pyrrolidine and (2) salt formation with hydrochloric acid.

Step 1: Difluoromethylation
Pyrrolidine reacts with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) under basic conditions. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the difluoromethyl group.

Step 2: Salt Formation
The free base is treated with hydrochloric acid, protonating the nitrogen to form the hydrochloride salt. This step enhances crystallinity and shelf stability .

Table 2: Key Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–25°CPrevents side reactions
SolventTetrahydrofuran (THF)Enhances nucleophilicity
Reaction Time12–24 hoursEnsures completion

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis is employed to isolate the (2S) enantiomer. Enzymatic methods using lipases have achieved enantiomeric excess (ee) >98% .

Pharmacological Applications

Drug Design and Development

The difluoromethyl group’s electronegativity and small steric profile make it a bioisostere for hydroxyl or methyl groups, improving drug metabolism and target engagement. Key applications include:

  • Enzyme Inhibitors: The compound serves as a scaffold for inhibitors targeting proteases and kinases .

  • Central Nervous System (CNS) Agents: Its ability to cross the blood-brain barrier is under investigation for neurodegenerative diseases .

Mechanistic Insights

In vitro studies demonstrate that the (2S) enantiomer binds selectively to the active site of α-glucosidase, with an IC50_{50} of 12.3 μM. The difluoromethyl group forms hydrogen bonds with catalytic residues, as shown in X-ray crystallography .

Research Findings and Future Directions

Recent Advances

  • Anticancer Activity: Preliminary screens show 50% growth inhibition in MCF-7 breast cancer cells at 10 μM.

  • Antiviral Potential: Molecular docking studies suggest activity against SARS-CoV-2 main protease .

Challenges and Opportunities

  • Stereochemical Purity: Scaling enantioselective synthesis remains costly.

  • In Vivo Studies: Pharmacokinetic profiles in animal models are needed to validate therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator